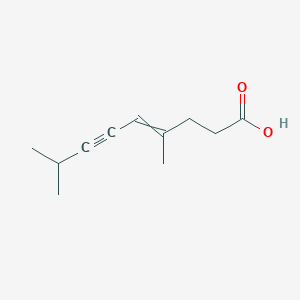
4,8-Dimethylnon-4-en-6-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylnon-4-en-6-ynoic acid is a chemical compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnon-4-en-6-ynoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a non-4-en-6-yne derivative.
Functional Group Introduction: Introduction of the dimethyl groups at the 4 and 8 positions can be achieved through alkylation reactions.
Oxidation and Reduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethylnon-4-en-6-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4,8-Dimethylnon-4-en-6-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,8-Dimethylnon-4-en-6-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethylnon-4-en-6-yne: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,8-Dimethylnon-4-en-6-ol: Contains a hydroxyl group instead of a carboxylic acid, leading to different reactivity and applications.
4,8-Dimethylnon-4-en-6-one:
Uniqueness
4,8-Dimethylnon-4-en-6-ynoic acid is unique due to the presence of both an alkyne and an alkene group, along with a carboxylic acid functional group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
112725-50-5 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4,8-dimethylnon-4-en-6-ynoic acid |
InChI |
InChI=1S/C11H16O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h6,9H,7-8H2,1-3H3,(H,12,13) |
Clé InChI |
CMRYBQCMGGQRLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CC=C(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


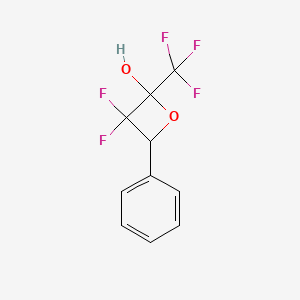
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)

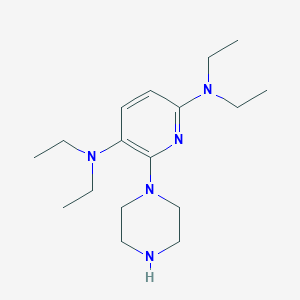
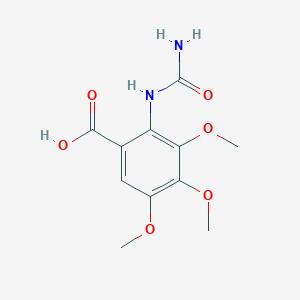

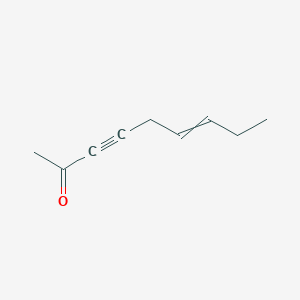
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
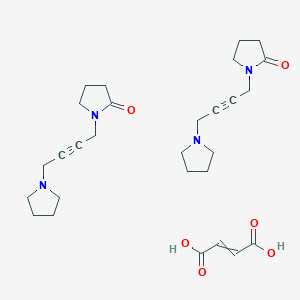


![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
